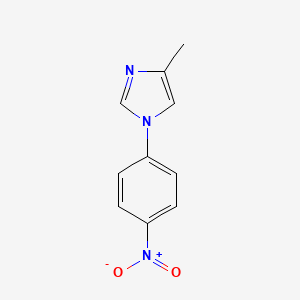

4-Methyl-1-(4-nitrophenyl)-1H-imidazole

Description

Properties

IUPAC Name |

4-methyl-1-(4-nitrophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-6-12(7-11-8)9-2-4-10(5-3-9)13(14)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTVYTDNOUZWNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10580984 | |

| Record name | 4-Methyl-1-(4-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10580984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90946-21-7 | |

| Record name | 4-Methyl-1-(4-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10580984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity of 4 Methyl 1 4 Nitrophenyl 1h Imidazole and Its Derivatives

Strategic Approaches to Imidazole (B134444) Ring Construction

The synthesis of the imidazole core is a foundational aspect of heterocyclic chemistry, with numerous methods developed to construct this aromatic system. These strategies are often categorized by the bond disconnections and the types of fragments used to assemble the ring.

Multi-step Organic Synthesis Techniques for Imidazole Scaffolds

The construction of complex imidazole scaffolds often relies on multi-step synthetic sequences. These methods provide the flexibility to introduce a variety of substituents with high degrees of control over the final structure. Two prominent examples are the Debus-Radziszewski and Van Leusen syntheses.

The Debus-Radziszewski imidazole synthesis is a classic and versatile method that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). wjpsonline.combaranlab.org Formamide or ammonium (B1175870) acetate (B1210297) can serve as the ammonia source. wjpsonline.com This approach allows for the formation of a wide range of substituted imidazoles. For instance, the reaction of a diketone, an aldehyde, and ammonium acetate can yield tri- or tetrasubstituted imidazoles. tandfonline.comgoogle.com

Another powerful technique is the Van Leusen imidazole synthesis. numberanalytics.com This method utilizes a tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an imine generated in situ from an aldehyde and a primary amine. This approach is highly effective for producing 1,4,5-trisubstituted and 1,4- or 4,5-disubstituted imidazoles in a single pot with regioselective control. organic-chemistry.org

Newer multi-step protocols continue to be developed. For example, a metal-free, one-pot process starting from ketones has been reported. rsc.org The ketone is first oxidized to an α-keto-aldehyde, which then undergoes a dehydrative coupling reaction with an aldehyde and ammonium acetate to form the imidazole ring. rsc.org

Condensation Reactions for Imidazole Formation

Condensation reactions are at the heart of many imidazole synthesis strategies, involving the joining of multiple components with the elimination of a small molecule, such as water. The most common is the multi-component condensation approach.

A widely used method involves the four-component condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium acetate. nih.govresearchgate.net This reaction can be facilitated by various catalysts under different conditions. For example, zeolite H-ZSM-22 has been used as a heterogeneous solid acid catalyst for the rapid synthesis of 1,2,4,5-tetrasubstituted imidazoles in a solvent with high yields. researchgate.net Similarly, Fe3O4@SiO2/bipyridinium nanocomposites have been employed as a reusable catalyst for the solvent-free synthesis of these derivatives. nih.gov

The choice of reactants allows for extensive variation in the final product. The table below illustrates how different aldehydes can be used in a condensation reaction with benzil, aniline, and ammonium acetate, catalyzed by a glycerol-based carbocatalyst, to produce various tetrasubstituted imidazoles. tandfonline.com

| Aldehyde | Product | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | 1,2,4,5-Tetraphenyl-1H-imidazole | 4 | 94 | tandfonline.com |

| 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole | 5 | 92 | tandfonline.com |

| 4-Methylbenzaldehyde | 1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole | 4.5 | 93 | tandfonline.com |

| 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-1,4,5-triphenyl-1H-imidazole | 5 | 90 | tandfonline.com |

Nucleophilic Aromatic Substitution Reactions for N-Arylation in Nitroimidazole Systems

The synthesis of 4-Methyl-1-(4-nitrophenyl)-1H-imidazole is typically achieved not by constructing the imidazole ring with the nitrophenyl group already attached, but by joining a pre-formed 4-methylimidazole (B133652) ring to a nitrophenyl group. The key reaction for this step is Nucleophilic Aromatic Substitution (SNAr). wikipedia.org

In an SNAr reaction, a nucleophile (in this case, the nitrogen of 4-methylimidazole) attacks an aromatic ring that is substituted with a good leaving group (like a halide) and is activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgyoutube.com The nitro group (-NO2) is a powerful electron-withdrawing group, making compounds like 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene (B41953) excellent substrates for this reaction.

The mechanism proceeds via a two-stage addition-elimination process. nih.gov The nucleophilic imidazole attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The negative charge is delocalized onto the electron-withdrawing nitro group. youtube.comyoutube.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the N-arylated product. youtube.com

While palladium-catalyzed methods for N-arylation exist, they can be inhibited by the imidazole substrate itself. nih.gov Copper-catalyzed systems, reminiscent of the classic Ullmann condensation, are often more effective for the N-arylation of imidazoles under milder conditions than traditional methods. nih.govacs.orgacs.org

Regioselective Alkylation Strategies at Imidazole Nitrogen Atoms

For unsymmetrical imidazoles like 4-methylimidazole or 4-nitroimidazole (B12731), alkylation can occur at two different nitrogen atoms, leading to a mixture of regioisomers. Developing strategies to control the site of alkylation is therefore a significant challenge. The outcome of the reaction is highly sensitive to the operating conditions, including the choice of base, solvent, and temperature, as well as the nature of the alkylating agent.

A study on the alkylation of 4-nitroimidazole showed that N-1 alkylation is generally favored. Heating the reaction to 60°C in acetonitrile (B52724) with K2CO3 as the base significantly improves the yields of N-alkylated derivatives, which can range from 66-85%. In contrast, for 2-methyl-5-nitroimidazole (B138375), regioselectivity favors N-3 alkylation (equivalent to the N-1 position of the 2-methyl-4-nitroimidazole isomer) due to the steric hindrance of the nitro group.

The use of heterogeneous catalysts can also provide excellent regioselectivity. For example, the vapor-phase alkylation of 4(5)-methylimidazole with methanol (B129727) over different zeolites leads to distinct products. rsc.org Beta-zeolite predominantly yields 1,4-dimethylimidazole, while Y-zeolites selectively produce 1,5-dimethylimidazole. rsc.org Ionic liquids have also been employed as recyclable solvents for the highly regioselective N-alkylation of imidazole derivatives. psu.edu

| Alkylating Agent | Solvent | Base | Temperature | Yield of N-1 Alkylated Product (%) |

|---|---|---|---|---|

| Ethyl Bromoacetate | Acetonitrile | K₂CO₃ | 60°C | 85 |

| Methyl Iodide | Acetonitrile | K₂CO₃ | 60°C | 72 |

| Ethyl Iodide | Acetonitrile | K₂CO₃ | 60°C | 66 |

| Propyl Bromide | Acetonitrile | K₂CO₃ | 60°C | 75 |

Click Chemistry Applications in the Synthesis of Nitroimidazole Conjugates

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful and efficient method for creating complex molecular architectures by joining different molecular building blocks. nih.govnih.gov This strategy has been applied to the synthesis of nitroimidazole conjugates, often for biological studies. nih.gov

The typical approach involves synthesizing a nitroimidazole derivative that contains either a terminal alkyne or an azide (B81097) functional group. This functionalized nitroimidazole can then be "clicked" onto a second molecule bearing the complementary group (azide or alkyne, respectively) to form a stable 1,2,3-triazole ring that links the two fragments. nih.govorganic-chemistry.org

For example, a 5-nitroimidazole derivative functionalized with a terminal alkyne (Mz-alkyne) was synthesized and subsequently conjugated to an azido-biotin probe via the CuAAC reaction. nih.gov This allowed for the identification of proteins that were adducted by the nitroimidazole drug in biological systems. nih.gov The synthesis of the Mz-alkyne itself involved reacting 2-methyl-5-nitroimidazole with but-3-ynyl trifluoromethanesulfonate. nih.gov The versatility of click chemistry allows for the conjugation of nitroimidazoles to a wide array of molecules, including peptides, polymers, and reporter tags. nih.gov

Catalytic Methods and Reaction Conditions in Imidazole Annulation

The formation of the imidazole ring (annulation) is often facilitated by a catalyst to improve reaction rates and yields. A wide variety of catalytic systems have been explored, ranging from simple acids and bases to complex transition metal catalysts and heterogeneous systems.

For multicomponent condensation reactions, catalysts are used to activate the carbonyl groups towards nucleophilic attack. rsc.org Organocatalysts like glutamic acid and vitamin C have been shown to be effective. tandfonline.com Heterogeneous catalysts, including glycerol-based carbocatalysts, Fe3O4@SiO2 nanocomposites, and various zeolites, are particularly advantageous due to their ease of separation and recyclability. tandfonline.comnih.govresearchgate.net

In N-arylation reactions to form compounds like 4-Methyl-1-(4-nitrophenyl)-1H-imidazole, transition metal catalysts are paramount. Copper-based catalysts are widely used for the N-arylation of imidazoles with aryl halides. acs.orgacs.org Typical systems involve a copper(I) source, such as CuI or Cu2O, a ligand like 4,7-dimethoxy-1,10-phenanthroline, and a base such as K3PO4 or Cs2CO3. nih.govacs.orgacs.org Palladium catalysts with specialized phosphine (B1218219) ligands have also been developed to achieve completely N1-selective arylation of unsymmetrical imidazoles. nih.gov The choice of catalyst, ligand, base, solvent, and temperature must be carefully optimized for each specific substrate combination to achieve high yields and selectivity. nih.govacs.orgscirp.org

Chemical Transformations and Derivatization Strategies for 4-Methyl-1-(4-nitrophenyl)-1H-imidazole

The chemical reactivity of 4-Methyl-1-(4-nitrophenyl)-1H-imidazole is largely dictated by the electronic properties of the imidazole ring, the attached methyl group, and the electron-withdrawing nitrophenyl substituent. These features allow for a variety of chemical transformations, making it a versatile scaffold for the synthesis of diverse derivatives.

The nitro group is a key functional group in many biologically active compounds, and its reduction is often crucial for their mechanism of action. In nitroimidazole derivatives, the nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The biological activity of nitroimidazoles is often dependent on the reduction of the nitro group, which leads to the formation of active species that can cause biochemical damage. sci-hub.se This process can proceed through different pathways depending on the environment (aerobic or anaerobic), but a common initial step is the one-electron reduction to a nitro radical anion. sci-hub.se

The electrochemical reduction of nitroimidazole derivatives has been a subject of study. For instance, in aqueous media, some nitroimidazoles undergo a four-electron, four-proton reduction of the nitro group to a hydroxylamine (B1172632) derivative. sci-hub.se In aprotic or mixed media, the reduction can proceed stepwise, allowing for the observation of a reversible one-electron reduction to the corresponding nitro radical anion. sci-hub.se The stability of this radical anion is influenced by the substituents on the imidazole ring. sci-hub.se

It has been observed that substitutions on the imidazole ring can affect the reducibility of the nitro group. For example, the introduction of methyl and hydroxymethyl groups can make the nitro compound more easily reducible compared to the unsubstituted parent nitroimidazole. sci-hub.se

Table 1: Redox Potentials of Selected Nitroimidazole Derivatives

| Compound | Reduction Potential (V) | Medium | Reference |

|---|---|---|---|

| 1-methyl-4-nitro-2-hydroxymethylimidazole | More easily reducible than 4-nitroimidazole | Aqueous, Mixed, Aprotic | sci-hub.se |

This table illustrates the influence of substituents on the redox properties of the nitroimidazole core, based on available data for related compounds.

The imidazole ring is generally susceptible to electrophilic substitution. However, the presence of strongly electron-withdrawing groups, such as a nitro group, can render the ring susceptible to nucleophilic substitution reactions. globalresearchonline.net This reactivity is a valuable tool for the introduction of various functional groups onto the imidazole core.

In general, nucleophilic substitution on the imidazole ring is not a common reaction unless the ring is activated by electron-withdrawing substituents. globalresearchonline.net For some halogenated nitroimidazole derivatives, nucleophilic substitution of the halogen atom has been reported. For example, N-protected derivatives of bromo-nitroimidazoles have been shown to react with nucleophiles like thiolates and alkoxides, resulting in the displacement of the bromine atom. rsc.org The position of substitution (C2, C4, or C5) depends on the specific protecting group and the reaction conditions. rsc.org

The reactivity of the imidazole ring towards nucleophiles is enhanced upon protonation or quaternization, which increases the electrophilic character of the ring carbon atoms. sci-hub.se This principle has been exploited in the reaction of 4H-imidazoles with amines, leading to the substitution of groups at the C4 and C5 positions. sci-hub.se While specific studies on 4-Methyl-1-(4-nitrophenyl)-1H-imidazole are not extensively documented, these general principles of reactivity for activated imidazoles provide a framework for predicting its behavior in the presence of nucleophiles.

Functional group interconversion is a fundamental strategy in organic synthesis that involves converting one functional group into another. This approach is crucial for the synthesis of a library of analogs from a common intermediate, allowing for the exploration of structure-activity relationships.

Starting from 4-Methyl-1-(4-nitrophenyl)-1H-imidazole, several functional group interconversions can be envisioned for the synthesis of new analogs. A key transformation is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). The resulting amino group can then be further modified through reactions like acylation, alkylation, or diazotization, leading to a wide array of derivatives.

Another potential site for modification is the methyl group at the C4 position. While direct functionalization of this methyl group can be challenging, it could potentially be a handle for further transformations after appropriate activation.

The synthesis of various substituted imidazole derivatives often involves multi-component reactions where different building blocks are combined in a single step. ias.ac.inscispace.com For instance, the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters has been achieved through the cycloaddition reaction between ethyl isocyanoacetate and imidoyl chlorides. nih.gov These esters can then be hydrolyzed to the corresponding carboxylic acids or converted to carbohydrazides, demonstrating the utility of functional group interconversions in generating diverse imidazole-based structures. nih.gov

Table 2: Examples of Functional Group Interconversions in Imidazole Chemistry

| Starting Material | Reagents and Conditions | Product | Transformation Type | Reference |

|---|---|---|---|---|

| N-protected 2,4,5-tribromoimidazole | Sodium alkane/arenethiolates | N-protected 2-substituted-4,5-dibromoimidazole | Nucleophilic Substitution | rsc.org |

| 1,5-diaryl-1H-imidazole-4-carboxylate esters | Hydrazine monohydrate, ethanol, reflux | 1,5-diaryl-1H-imidazole-4-carbohydrazides | Ester to Hydrazide Conversion | nih.gov |

This table provides examples of functional group interconversions on the imidazole ring from the literature to illustrate potential synthetic routes for analogs.

Principles of Green Chemistry in the Synthesis of Imidazole Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ejcmpr.com In recent years, there has been a significant effort to apply these principles to the synthesis of heterocyclic compounds like imidazoles.

Key green chemistry approaches in imidazole synthesis include the use of environmentally benign solvents (such as water or ethanol), solvent-free reaction conditions, and the use of reusable or biodegradable catalysts. ias.ac.inscispace.com Multi-component reactions are inherently green as they often involve a one-pot synthesis, reducing the number of steps, minimizing waste, and improving atom economy. ias.ac.inscispace.com

For example, the synthesis of 2,4,5-triaryl-1H-imidazole derivatives has been achieved using lemon juice as a natural, biodegradable, and inexpensive biocatalyst. scispace.com This method involves a one-pot, three-component condensation reaction in ethanol, offering advantages such as short reaction times and easy work-up procedures. scispace.com Other green approaches have utilized nano aluminum nitride as a catalyst under solvent-free conditions for the synthesis of tri- and tetrasubstituted imidazoles. ias.ac.in

Microwave-assisted synthesis is another green technique that has been applied to the synthesis of imidazole and oxadiazole derivatives. nih.gov This method can significantly reduce reaction times and improve product yields compared to conventional heating methods. nih.gov The development of such eco-friendly protocols is crucial for the sustainable production of pharmacologically important imidazole derivatives. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Methyl-1-(4-nitrophenyl)-1H-imidazole |

| 1-methyl-4-nitro-2-hydroxymethylimidazole |

| 4-nitroimidazole |

| N-protected 2,4,5-tribromoimidazole |

| 1,5-diaryl-1H-imidazole-4-carboxylate esters |

| 1,5-diaryl-1H-imidazole-4-carbohydrazides |

| 1,5-diaryl-1H-imidazole-4-carboxylic acids |

| 2,4,5-triaryl-1H-imidazole |

| tri- and tetrasubstituted imidazoles |

Structure Activity Relationship Sar Studies of 4 Methyl 1 4 Nitrophenyl 1h Imidazole Analogues

Impact of Imidazole (B134444) Core Substituents on Biological Activity

The imidazole core is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly dictates the pharmacological profile of the resulting derivatives. nih.gov The biological properties of imidazole-containing compounds are strongly influenced by substituents at various positions of the imidazole ring. acs.org

The presence and position of a methyl group on the imidazole ring can have a significant impact on the biological activity of the compound. In the case of 4-Methyl-1-(4-nitrophenyl)-1H-imidazole, the methyl group at the 4-position is a key structural feature.

Studies on related imidazole derivatives have shown that the introduction of a methyl group can modulate activity. For instance, in a series of 2-methyl and 2-methyl-4-nitroimidazole derivatives, the presence of a methyl group was a common feature in compounds exhibiting antifungal activity. researchgate.netsbmu.ac.ir While direct studies on the specific role of the 4-methyl group in 4-Methyl-1-(4-nitrophenyl)-1H-imidazole are not extensively detailed in the provided results, its presence is noted in various biologically active imidazole compounds. nih.gov In the synthesis of some imidazole derivatives, the use of 4-methyl-1H-imidazole as a starting material led to compounds with abolished antifungal activity compared to those with an unsubstituted imidazole, suggesting that the position and context of the methyl group are critical. nih.gov The presence of a methyl group at the C-2 position has been shown to influence the ease of substitution reactions at the C-4 or C-5 positions of the imidazole ring. mdpi.com

The following table summarizes the impact of imidazole core substituents on biological activity based on related compounds.

| Compound/Series | Substitution on Imidazole Ring | Observed Biological Activity | Reference |

| 2-Methyl and 2-Methyl-4-nitro-imidazole derivatives | 2-Methyl, 2-Methyl-4-nitro | Antifungal activity | researchgate.netsbmu.ac.ir |

| Imidazole derivatives from a screening library | 4-Methyl-1H-imidazole | Abolished antifungal activity | nih.gov |

| General imidazole derivatives | C-2 methyl group | Influences substitution at C-4/C-5 | mdpi.com |

The nitro group is a critical pharmacophore in many biologically active compounds, and its position and number on the phenyl ring of 1-phenyl-1H-imidazole analogues play a pivotal role in determining their activity. For 4-Methyl-1-(4-nitrophenyl)-1H-imidazole, the nitro group is situated at the para-position of the phenyl ring.

Research on nitroimidazole derivatives has consistently highlighted the importance of the nitro group for various biological activities, including antibacterial, antiprotozoal, and antitubercular effects. nih.gov The antimicrobial toxicity of nitroimidazoles is dependent on the reduction of the nitro moiety. humanjournals.com

Studies on chalcones, which also feature a substituted phenyl ring, have demonstrated that the position of the nitro group significantly affects biological activities like anti-inflammatory and vasorelaxant effects. mdpi.com Specifically for nitroimidazoles, compounds with a nitro group at the 5-position are often more active than the corresponding 4-nitro derivatives. mdpi.com The introduction of an electron-accepting substituent, such as a nitro group, at position 5 in the 4-nitroimidazole (B12731) ring has been shown to increase cytotoxic and radiosensitizing activity. mdpi.com In the context of antitubercular activity, 4-nitroimidazoles have shown activity against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles are primarily active against anaerobic strains. nih.gov This underscores the profound influence of the nitro group's position on the spectrum of biological activity.

The table below illustrates the influence of the nitro group on the activity of related compounds.

| Compound Class | Nitro Group Position | Effect on Biological Activity | Reference |

| Nitroimidazoles | 5-position vs. 4-position | Generally more active | mdpi.com |

| 4-Nitroimidazoles | Addition of a 5-nitro group | Increased cytotoxic and radiosensitizing activity | mdpi.com |

| Antitubercular Nitroimidazoles | 4-position | Active against aerobic and anaerobic M. tuberculosis | nih.gov |

| Antitubercular Nitroimidazoles | 5-position | Active against anaerobic M. tuberculosis | nih.gov |

| Chalcones | Para-position of B ring | High vasorelaxant activity | mdpi.com |

The nature and position of substituents on the phenyl ring of 1-phenyl-1H-imidazole analogues are key determinants of their biological activity. A variety of substituents, ranging from hydrophobic to polar and hydrogen-bond donors/acceptors, have been explored to understand their interaction with biological targets.

In a study of 1-[(aryl)[4-aryl-1H-pyrrol-3-yl]methyl]-1H-imidazole derivatives, substituents on the phenyl ring such as tert-butyl, phenyl, CF3, CN, SCH3, NO2, and OH were investigated to probe their effects on anti-Candida activity. deepdyve.com For a series of 2-(substituted phenyl)-1H-benzimidazole derivatives, the nature of the substituent on the phenyl ring influenced their antiproliferative, antifungal, and antibacterial activities. acs.orgnih.gov For example, N-alkylated 2-(4-chlorophenyl)-1H-benzo[d]imidazole derivatives showed improved antifungal activity over their precursors. nih.gov In another study, the introduction of a second chlorine atom into the phenyl ring of pyrrolo[1,2-a]imidazole salts led to changes in the chemical shift of the imidazole proton, indicating an electronic effect of the substituent. nih.gov

The following table provides examples of how different phenyl ring substituents affect the activity of related imidazole compounds.

| Compound Series | Phenyl Ring Substituent | Impact on Activity/Properties | Reference |

| 1-[(aryl)[4-aryl-1H-pyrrol-3-yl]methyl]-1H-imidazole | -tert-butyl, -phenyl, -CF3, -CN, -SCH3, -NO2, -OH | Modulated anti-Candida activity | deepdyve.com |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | -Cl | Improved antifungal activity | nih.gov |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole salts | -Cl, -2,4-diCl | Altered electronic properties of the imidazole ring | nih.gov |

Comparative Analysis with Structurally Similar Imidazole Derivatives

The biological activity of 4-Methyl-1-(4-nitrophenyl)-1H-imidazole can be better understood by comparing it with other structurally related imidazole derivatives, particularly those with known antifungal properties. Azole antifungals, such as clotrimazole (B1669251), econazole, ketoconazole, and miconazole, are a major class of drugs used to treat fungal infections. bohrium.comnih.gov These drugs act by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govresearchgate.net

A common pharmacophoric model for azole antifungals includes an imidazole or triazole ring that coordinates with the heme iron in the active site of CYP51, a hydrophobic aromatic group near the azole ring, and a second, often halogenated, aromatic region to increase lipophilicity. researchgate.net In a study of clotrimazole derivatives, replacing the imidazole ring with 2-methylimidazole (B133640) or 2-methyl-4-nitroimidazole resulted in compounds with significant antifungal activity. researchgate.netsbmu.ac.ir Specifically, 1-[4-methoxyphenyl-diphenylmethyl]-2-methyl-4-nitroimidazole showed more than 75% activity against certain fungi. researchgate.netsbmu.ac.ir

The table below compares the structural features and activity of 4-Methyl-1-(4-nitrophenyl)-1H-imidazole with other antifungal imidazoles.

| Compound | Structural Features | Mechanism/Activity | Reference |

| 4-Methyl-1-(4-nitrophenyl)-1H-imidazole | 4-methylimidazole (B133652), 4-nitrophenyl group | Likely antifungal activity based on structural similarity to other nitroimidazoles | |

| Clotrimazole | Imidazole, chlorophenyl, phenyl groups | Inhibitor of lanosterol 14α-demethylase | bohrium.comresearchgate.net |

| Ketoconazole | Imidazole, dichlorophenyl, piperazine (B1678402) moieties | Inhibitor of lanosterol 14α-demethylase | bohrium.comresearchgate.net |

| 1-[4-methoxyphenyl-diphenylmethyl]-2-methyl-4-nitroimidazole | 2-methyl-4-nitroimidazole, methoxyphenyl, diphenylmethyl groups | Potent antifungal activity | researchgate.netsbmu.ac.ir |

Electronic and Steric Factors Governing Structure-Activity Relationships

The biological activity of 4-Methyl-1-(4-nitrophenyl)-1H-imidazole analogues is governed by a delicate balance of electronic and steric factors. nih.gov These factors influence how the molecule interacts with its biological target, as well as its pharmacokinetic properties.

The nitro group on the phenyl ring is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. The reduction of the nitro group is often a key step in the mechanism of action of nitroimidazole-based drugs. humanjournals.com The position of the nitro group also has a profound effect; for instance, the introduction of an electron-accepting substituent at the 5-position of a 4-nitroimidazole ring increases cytotoxic activity. mdpi.com

Steric factors, such as the size and shape of substituents, also play a crucial role. In the case of antitubercular 4-nitroimidazoles, a lipophilic side chain is required for both aerobic and anaerobic activity. nih.gov However, for 5-nitroimidazoles, the presence of a lipophilic side chain can decrease anaerobic activity. nih.gov The substitution pattern on the imidazole ring itself also contributes to steric effects. For example, substitutions at the N-1, C-2, and N-3 positions of the imidazole ring can be designed to occupy specific regions of an enzyme's active site. nih.gov

The interplay between electronic and steric factors is critical for optimizing the activity and minimizing the toxicity of nitroimidazole derivatives. nih.gov

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For antifungal azoles, a common pharmacophore consists of an azole ring (imidazole or triazole), a hydrophobic aromatic group, and a second lipophilic region. researchgate.net A 3D-QSAR study on a series of antifungal agents identified an aromatic nitrogen with a lone pair in the ring plane and three aromatic ring features as being pharmacophorically relevant. deepdyve.com

Lead optimization is the process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. For phenyl-imidazole derivatives, lead optimization strategies have involved systematic modifications around the scaffold. nih.govunimelb.edu.aumonash.edu This can include altering substituents on the phenyl ring to enhance interactions with the target, modifying the imidazole core, or introducing different linkers. nih.govunimelb.edu.aumonash.edu For example, in the development of leishmaniasis inhibitors, modifications to a phenyl imidazole carboxamide hit compound led to improved potency while maintaining low cytotoxicity. nih.govunimelb.edu.aumonash.edu

Strategies for lead optimization of imidazole-based antifungals have also focused on improving metabolic stability and reducing toxicity. researchgate.net This can involve optimizing the scaffold to a more flexible structure or replacing the imidazole ring with other heterocycles like triazoles or tetrazoles, although this can sometimes lead to a decrease in activity. researchgate.net

Elucidation of Molecular Mechanisms of Action for 4 Methyl 1 4 Nitrophenyl 1h Imidazole

Enzyme Inhibition Modalities

The imidazole (B134444) scaffold is a common feature in many biologically active molecules and is known to interact with a variety of enzymes. nih.gov While specific kinetic data for 4-Methyl-1-(4-nitrophenyl)-1H-imidazole is not extensively documented in publicly available research, the inhibitory potential of this compound can be inferred from studies on structurally related imidazole and nitroimidazole derivatives.

The binding of imidazole and its derivatives to enzyme active sites is a key aspect of their mechanism of action. Computational docking studies and enzyme kinetics have provided insights into these interactions. For instance, imidazole itself has been shown to bind within the active site of GH1 β-glucosidases, acting as a partial competitive inhibitor. nih.gov This binding reduces the substrate affinity without altering the rate of product formation. nih.gov The imidazole ring can form crucial hydrogen bond interactions with amino acid residues within the active site, such as the observed interaction between 4-(4-chlorophenyl)imidazole and Thr302 in the active site of cytochrome P450 2B6.

Molecular docking studies of other substituted imidazole derivatives have further elucidated their binding modes. For example, piperazine-tagged imidazole derivatives have been shown to bind with high affinity to the hydrophobic pockets and polar contact regions of their target proteins. aabu.edu.joresearchgate.net In the case of an imidazole derivative inhibiting SIRT6, the compound was found to downregulate the gene and protein expression of SIRT6, indicating a direct inhibitory effect. nih.gov Given the structural similarities, it is plausible that 4-Methyl-1-(4-nitrophenyl)-1H-imidazole also engages in specific interactions with enzyme active sites, with the potential for hydrogen bonding and hydrophobic interactions driving its binding specificity.

By inhibiting specific enzymes, imidazole derivatives can modulate critical biochemical pathways. A notable example is the inhibition of aldehyde dehydrogenase by nitrefazole (B1678956) (2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole), an isomer of the compound . This inhibition has significant implications for alcohol metabolism.

Furthermore, the inhibition of enzymes involved in cell signaling can have profound effects on cellular processes. For instance, certain imidazole-based compounds have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation. The inhibition of SIRT6 by an imidazole derivative has been shown to disrupt the Nrf2/Keap1 signaling pathway, which is crucial for cellular redox homeostasis. nih.gov This disruption leads to increased oxidative stress and subsequent apoptosis in cancer cells. nih.gov Another fluorophenyl-substituted imidazole has been found to interfere with macrophage balance by modulating the TLR4–NF-κB signaling pathway, thereby exerting an anti-inflammatory effect. nih.gov These examples highlight the potential of 4-Methyl-1-(4-nitrophenyl)-1H-imidazole to modulate biochemical pathways through targeted enzyme inhibition.

| Imidazole Derivative | Target Enzyme/Protein | Observed Effect | Reference |

|---|---|---|---|

| Nitrefazole (isomer of the subject compound) | Aldehyde Dehydrogenase | Strong and long-lasting inhibition | researchgate.net |

| Imidazole | GH1 β-glucosidase | Partial competitive inhibition | nih.gov |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate (B1210297) | SIRT6 | Inhibition leading to disruption of Nrf2/Keap1 signaling | nih.gov |

| Piperazine-tagged imidazole derivatives | Anticancer targets | Binding to hydrophobic pockets and polar contacts | aabu.edu.joresearchgate.net |

| Fluorophenyl-substituted imidazole | TLR4 | Decreased expression leading to NF-κB inhibition | nih.gov |

Role of the Nitro Group in Redox Cycling and Generation of Reactive Intermediates

The nitro group is a critical determinant of the biological activity of nitroimidazoles. Its ability to undergo redox cycling is central to the mechanism of action of these compounds, particularly their cytotoxic effects.

The biological activity of nitroimidazoles is often dependent on the reduction of the nitro group. psu.edu This process can lead to the formation of active intermediate species that can interact with cellular macromolecules like DNA, causing biochemical damage. psu.edu The reduction potential of the nitro group is a key factor, as compounds with sufficiently low reduction potentials can be enzymatically reduced. psu.edu

The one-electron reduction of the nitro group results in the formation of a nitro radical anion (RNO2•−). researchgate.netpsu.edu The stability of this radical anion is influenced by factors such as pH and the surrounding chemical environment. psu.edu In some conditions, this radical can undergo further reduction or participate in futile redox cycling, where it is re-oxidized back to the parent nitro compound, generating superoxide (B77818) anions in the process. nih.gov

The reactive intermediates generated from the reduction of the nitro group are implicated in DNA damage and cellular cytotoxicity. The nitro radical anion and other reduced species can form covalent adducts with DNA, leading to mutations and cell death. psu.edunih.gov The extent of DNA damage induced by nitroimidazole drugs has been shown to correlate with their redox potentials, supporting the hypothesis that the cytotoxic mechanism is initiated by the reduction of the nitro group. nih.gov

Studies on various nitroaromatic compounds have demonstrated the formation of DNA adducts, such as N-(deoxyguanosin-8-yl) derivatives, following reductive activation. psu.edu These adducts can disrupt DNA replication and transcription, ultimately leading to cytotoxic effects. The formation of these DNA adducts is a key mechanism underlying the anti-bacterial, anti-protozoal, and in some cases, anti-cancer properties of nitroimidazoles.

| Property/Mechanism | Description | Reference |

|---|---|---|

| Nitro Group Reduction | Forms reactive intermediates, including the nitro radical anion (RNO2•−). | researchgate.netpsu.edu |

| Redox Cycling | The nitro radical anion can be re-oxidized, generating superoxide anions. | nih.gov |

| DNA Adduct Formation | Reactive intermediates form covalent bonds with DNA bases, such as guanine. | psu.edunih.gov |

| Cellular Cytotoxicity | DNA damage and oxidative stress from reactive intermediates lead to cell death. | nih.gov |

Metal Ion Coordination by the Imidazole Ring and its Biological Consequences

The imidazole ring, with its nitrogen atoms, is an excellent ligand for coordinating with metal ions. researchgate.netnih.gov This property is well-established in biological systems, where the imidazole side chain of histidine residues in proteins plays a crucial role in binding metal cofactors. nih.gov The formation of metal complexes with imidazole-containing compounds can significantly modulate their biological activity. nih.gov

Research on 1-(4-nitrophenyl)imidazole, a compound structurally very similar to 4-Methyl-1-(4-nitrophenyl)-1H-imidazole, has shown that it can form stable complexes with various transition metals, including cobalt, nickel, copper, and zinc. researchgate.net The coordination typically occurs through the nitrogen atom of the imidazole ring. researchgate.net The resulting metal complexes often exhibit enhanced biological activities compared to the free ligand. For example, metal complexes of other imidazole derivatives have shown significant antibacterial and anticancer properties. nih.govnveo.orgnih.gov The coordination with a metal ion can influence the electronic properties of the ligand and facilitate its interaction with biological targets.

Modulation of Cellular Receptors and Intracellular Signaling Cascades

While direct evidence for the interaction of 4-Methyl-1-(4-nitrophenyl)-1H-imidazole with specific cellular receptors is limited, studies on related imidazole derivatives suggest that this is a plausible mechanism of action. The imidazole scaffold is known for its ability to bind to a wide range of receptors and enzymes. nih.gov

For instance, a fluorophenyl-substituted imidazole has been shown to modulate the inflammatory response in macrophages by affecting the Toll-like receptor 4 (TLR4) signaling pathway, which in turn inhibits the activation of the transcription factor NF-κB. nih.gov In another study, an imidazole derivative was found to inhibit SIRT6, a sirtuin deacetylase, leading to the disruption of the Nrf2/Keap1 signaling pathway and inducing apoptosis in non-small cell lung cancer cells. nih.gov These findings indicate that imidazole-based compounds can act as modulators of key signaling cascades involved in inflammation, cell survival, and apoptosis. The specific effects of 4-Methyl-1-(4-nitrophenyl)-1H-imidazole on cellular receptors and signaling pathways would depend on its unique three-dimensional structure and electronic properties, which determine its affinity and selectivity for various biological targets.

Insights from Allosteric Modulation (e.g., γ-secretase in E2012)

The modulation of enzyme activity through allosteric binding is a key mechanism for many therapeutic agents. In the context of imidazole-containing compounds, significant insights have been gained from studies on γ-secretase modulators (GSMs), such as the phenylimidazole-type compound E2012 (elenbecestat). While direct studies on 4-Methyl-1-(4-nitrophenyl)-1H-imidazole's effect on γ-secretase are not extensively documented, the mechanisms elucidated for structurally related phenylimidazole-type GSMs provide a strong basis for understanding its potential actions.

γ-Secretase is a multi-subunit protease complex responsible for cleaving transmembrane proteins, including the amyloid precursor protein (APP). nih.gov The processing of APP by γ-secretase can lead to the production of various lengths of amyloid-beta (Aβ) peptides. An overproduction of the longer, more aggregation-prone form, Aβ42, is considered a key event in the pathogenesis of Alzheimer's disease. pnas.orgnih.gov

Studies involving photoaffinity labeling have indicated that phenylimidazole-type GSMs target an extracellular pocket formed by specific domains of the presenilin protein. pnas.org This binding is thought to stabilize the enzyme-substrate interaction and augment the proteolytic activity of γ-secretase, ultimately altering the product profile of Aβ peptides. pnas.orgalfred.edu The ability of these modulators to spare other critical functions of γ-secretase, such as Notch signaling, is a significant advantage, potentially reducing the side effects observed with pan-γ-secretase inhibitors. nih.govresearchgate.net

Therefore, it is plausible that 4-Methyl-1-(4-nitrophenyl)-1H-imidazole, sharing the core phenylimidazole structure, could act as an allosteric modulator of γ-secretase, influencing its cleavage of APP in a manner similar to E2012.

Inhibition of Cyclooxygenase (COX) Enzymes by Imidazole Derivatives

A significant body of research has focused on imidazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation. nih.govresearchgate.net Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Various imidazole-containing compounds have been designed and synthesized as selective COX-2 inhibitors. nih.govbrieflands.com The structure-activity relationship (SAR) studies of these derivatives have revealed that the nature and position of substituents on the imidazole ring and its associated phenyl rings are crucial for both potency and selectivity. For instance, the presence of a methylsulfonyl (SO2Me) or a sulfonamide (SO2NH2) group at the para-position of one of the phenyl rings is a common feature in many selective COX-2 inhibitors, as it allows for effective binding within the active site of the enzyme. nih.gov

Docking studies have shown that imidazole-based inhibitors can fit into the catalytic pocket of the COX-2 enzyme and interact with key amino acid residues. nih.gov For example, the methylsulfonyl group can form hydrogen bonds with residues like Arg513, similar to the binding mode of celecoxib, a well-known selective COX-2 inhibitor. nih.govnih.gov

A study on a series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives evaluated their COX inhibitory activity. The results, summarized in the table below, demonstrate that these compounds exhibit selective inhibition of COX-2. nih.gov The inhibitory activity is influenced by the substituent on the phenyl ring, with the order of contribution to COX-2 inhibitory activity being: OCH3 > Br > NO2 > H > Cl. nih.gov The compound bearing a methoxy (B1213986) group showed the highest potency and selectivity. nih.gov Notably, the nitro-substituted derivative also displayed significant COX-2 inhibitory activity. nih.gov

Table 1: Inhibitory Activity of Imidazole Derivatives against COX-1 and COX-2 Enzymes Data sourced from a study on 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives. nih.gov

| Compound | Substituent (R) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |

| 5a | H | 112 | 2.5 | 44.8 |

| 5b | OCH3 | 82 | 0.71 | 115.5 |

| 5c | Cl | 138 | 3.6 | 38.3 |

| 5d | Br | 95 | 1.8 | 52.8 |

| 5e | NO2 | 78 | 2.1 | 37.1 |

| Celecoxib | - | 15.2 | 0.8 | 19.0 |

The time-dependent inhibition of COX-2 by many selective inhibitors is a key aspect of their mechanism, which is attributed to the presence of a side pocket in the active site of COX-2 that is not present in COX-1. researchgate.net Given that 4-Methyl-1-(4-nitrophenyl)-1H-imidazole contains a nitro-substituted phenyl group attached to a methyl-imidazole core, it is reasonable to hypothesize that it could also function as a COX inhibitor, potentially with selectivity for the COX-2 isoform.

Interference with Microbial Metabolic Processes

Nitroimidazole derivatives are a well-established class of antimicrobial agents with broad-spectrum activity against anaerobic bacteria and certain protozoa. nih.govunimib.it The antimicrobial action of these compounds, including potentially 4-Methyl-1-(4-nitrophenyl)-1H-imidazole, is generally attributed to their ability to interfere with fundamental microbial metabolic processes after reductive activation within the microorganism.

The mechanism of action for nitroimidazoles involves the reduction of the nitro group. nih.gov This process typically occurs in anaerobic or microaerophilic environments where the electron transport systems of the microorganisms donate electrons to the nitroimidazole, converting it into a short-lived, highly reactive nitro radical anion. nih.govresearchgate.net This radical species can then interact with and damage critical cellular macromolecules, leading to cell death.

One of the proposed antimicrobial mechanisms for imidazole-based compounds is the disruption of the microbial cell membrane. nano-ntp.com The lipophilicity of these compounds, which can be modulated by their substituents, plays a role in their ability to interact with and insert into the bacterial cell membrane. nih.gov This insertion can disrupt the integrity and fluidity of the membrane, leading to increased permeability and the leakage of essential intracellular components, ultimately resulting in cell death. nano-ntp.comnih.gov

For instance, certain imidazole-based ionic liquids have been shown to interact with the phospholipid bilayer of bacterial membranes, causing an increase in membrane potential and eventual membrane destruction. nih.gov The positively charged imidazole ring can be attracted to the negatively charged components of the bacterial surface, facilitating this interaction. nih.gov While 4-Methyl-1-(4-nitrophenyl)-1H-imidazole is not an ionic liquid, its phenyl and methyl groups contribute to its lipophilicity, which could enable it to partition into and disrupt microbial cell membranes.

A primary mechanism of action for nitroimidazole compounds is the inhibition of nucleic acid synthesis. nih.govresearchgate.net Following the reductive activation of the nitro group to a reactive radical species, these intermediates can cause damage to the DNA of the microorganism. researchgate.net This can occur through the induction of strand breaks or by forming adducts with the DNA, which disrupts its structure and function. researchgate.net

This disruption of DNA integrity inhibits crucial cellular processes such as DNA replication and transcription, ultimately leading to microbial cell death. nih.govresearchgate.net This mode of action is particularly effective against anaerobic organisms, which possess the necessary low-redox-potential electron transport proteins to efficiently reduce the nitro group of the drug. nih.gov Therefore, it is highly probable that 4-Methyl-1-(4-nitrophenyl)-1H-imidazole exerts its antimicrobial effects, at least in part, through the inhibition of nucleic acid synthesis in susceptible microorganisms, a hallmark of the nitroimidazole class of compounds.

Advanced Computational and Spectroscopic Investigations of 4 Methyl 1 4 Nitrophenyl 1h Imidazole

Computational Chemistry Approaches in Drug Discovery and Mechanistic Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery and development, offering methods to significantly accelerate the identification and optimization of new therapeutic agents. researchgate.netacs.org By using computer simulations and physics-based algorithms, researchers can predict molecular behaviors and properties, thereby reducing the time and costs associated with experimental work. nih.gov These computational approaches are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). researchgate.net SBDD methods, such as molecular docking, are employed when the three-dimensional structure of a biological target is known, allowing for the virtual screening of vast chemical libraries to find potential drug candidates. researchgate.netrsc.org Ligand-based methods are utilized when the target's structure is unknown, relying on the properties of known active molecules to guide the design of new compounds. acs.org

Computational techniques are crucial for elucidating reaction mechanisms, predicting pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and assessing potential toxicity early in the drug development pipeline. researchgate.netorientjchem.org The integration of artificial intelligence (AI) and machine learning is further revolutionizing the field, enhancing the predictive accuracy of these models and enabling the exploration of vast chemical spaces to design novel molecules with desired therapeutic effects. rsc.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of many-body systems like atoms and molecules. researchgate.net It has become a standard tool for predicting geometries, energies, and spectroscopic properties, often complementing or guiding experimental investigations. orientjchem.org DFT calculations are particularly valuable for understanding reaction mechanisms and elucidating the structure-property relationships in novel compounds. orientjchem.orgaabu.edu.jo For a molecule like 4-Methyl-1-(4-nitrophenyl)-1H-imidazole, DFT can provide profound insights into its electronic characteristics, reactivity, and potential applications.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance and are collectively known as Frontier Molecular Orbitals (FMOs). nih.gov The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller energy gap suggests higher polarizability, greater chemical reactivity, and lower kinetic stability, which often correlates with enhanced bioactivity or nonlinear optical properties.

The calculated HOMO, LUMO, and energy gap values for these related nitrophenyl-containing heterocycles are detailed in the table below.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔEg) (eV) | Source |

|---|---|---|---|---|

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M1) | -6.49 | -2.79 | 3.70 | |

| (4-fluorophenyl)[3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone (M2) | -6.19 | -2.76 | 3.43 | |

| (4-fluorophenyl)[3-(4-chlorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone (M3) | -6.53 | -2.86 | 3.67 | |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone (M4) | -6.32 | -2.74 | 3.58 |

Based on these analogous systems, it is predicted that for 4-Methyl-1-(4-nitrophenyl)-1H-imidazole, the HOMO would be distributed over the methyl-imidazole ring, while the LUMO would be predominantly located on the electron-deficient nitrophenyl ring. The resulting energy gap would likely be in a range that suggests significant chemical reactivity and potential for biological and optical applications.

Prediction of Reactivity and Charge Distribution

DFT calculations are instrumental in predicting the reactivity of a molecule by analyzing its charge distribution and various reactivity descriptors. The distribution of electron density, often visualized using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. This information helps identify which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

In nitrophenyl-substituted heterocycles, the nitrogen and oxygen atoms of the nitro group typically carry significant negative charges, making them potential sites for interaction with electrophiles or for coordinating with metal ions. Conversely, the aromatic ring attached to the nitro group becomes electron-deficient. The imidazole (B134444) ring itself contains nitrogen atoms that can act as nucleophilic centers. nih.gov For 4-Methyl-1-(4-nitrophenyl)-1H-imidazole, the N-3 atom of the imidazole ring and the oxygen atoms of the nitro group are expected to be the most electron-rich centers, while the nitrophenyl ring and the hydrogen atoms are likely to be electron-poor. This charge separation is a key driver of its intermolecular interactions and chemical reactivity.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are substances whose optical properties, such as the refractive index, change in response to intense incident light. These materials are vital for modern technologies like optical switching, data storage, and telecommunications. Organic molecules with large dipole moments, extended π-conjugation, and strong electron donor-acceptor (D-A) groups often exhibit significant NLO responses. The presence of the electron-donating imidazole ring and the strongly electron-withdrawing nitrophenyl group in 4-Methyl-1-(4-nitrophenyl)-1H-imidazole suggests it could be a promising candidate for NLO applications.

DFT is a reliable method for predicting NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β₀). Studies on similar D-A substituted pyrazoline and triazole compounds have shown that the presence of a nitro group dramatically enhances the NLO response. For instance, pyrazoline derivatives containing a nitrophenyl group were found to have hyperpolarizability values significantly greater than that of urea, a standard reference material for NLO studies. One such compound with two nitro groups exhibited an even more pronounced effect, highlighting the role of electron-withdrawing substituents in enhancing NLO properties.

| Compound | Hyperpolarizability (β₀) (x 10⁻³⁰ esu) | Source |

|---|---|---|

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M1) | 5.21 | |

| (4-fluorophenyl)[3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone (M2) | 6.10 | |

| (4-fluorophenyl)[5-(2,4-dinitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M6) | 7.26 | |

| Urea (Reference) | ~0.79 |

Given these findings, DFT calculations on 4-Methyl-1-(4-nitrophenyl)-1H-imidazole would likely predict a substantial hyperpolarizability value, indicating its potential as an NLO material.

Global Reactivity Parameters (GRPs) and Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual map of the charge distribution on the molecular surface. It is used to predict reactive sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In studies of related imidazole and nitrophenyl derivatives, MEP analysis consistently shows the most negative potential located around the oxygen atoms of the nitro group and specific nitrogen atoms in the heterocyclic ring. nih.gov These areas represent the primary centers for electrophilic interactions. The hydrogen atoms of the aromatic rings typically show a positive electrostatic potential, marking them as sites for nucleophilic interactions. For 4-Methyl-1-(4-nitrophenyl)-1H-imidazole, the MEP would be expected to show a strong negative potential around the nitro group's oxygens and the N-3 atom of the imidazole ring, confirming these as the most reactive nucleophilic sites.

| Compound | Hardness (η) | Electronegativity (χ) | Electrophilicity (ω) | Source |

|---|---|---|---|---|

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M1) | 1.85 | 4.64 | 5.82 | |

| (4-fluorophenyl)[3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone (M2) | 1.72 | 4.48 | 5.83 | |

| (4-fluorophenyl)[5-(2,4-dinitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M6) | 1.97 | 5.23 | 6.95 |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. rsc.org The process involves sampling various conformations of the ligand within the binding site of the target and scoring these poses based on binding affinity or energy.

Imidazole derivatives are frequently investigated as potential therapeutic agents due to their diverse pharmacological activities. nih.gov Docking studies of various nitrophenyl-imidazole and related heterocyclic compounds have been performed against numerous biological targets, including enzymes implicated in cancer and microbial infections. For example, docking studies of piperazine-tagged nitroimidazole derivatives against cancer cell line targets revealed that the compounds fit well into hydrophobic pockets and form polar contacts, showing high binding affinity. In another study, novel imidazole derivatives were docked against Glucosamine-6-phosphate synthase, an antimicrobial target, with results indicating good affinity towards the active site. rsc.org

Key interactions typically observed for such compounds include:

Hydrogen Bonding: Often involving the nitro group's oxygen atoms or the imidazole nitrogen atoms with polar amino acid residues in the target's active site.

Hydrophobic Interactions: The aromatic phenyl and imidazole rings frequently engage in π-π stacking or other hydrophobic interactions with nonpolar residues.

Electrostatic Interactions: Driven by the charge distribution across the molecule.

While no specific docking studies for 4-Methyl-1-(4-nitrophenyl)-1H-imidazole were found in the provided search context, its structural features suggest it would likely exhibit strong binding to various protein targets through a combination of these interactions, making it a compound of interest for further investigation in drug discovery programs.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

For example, MD simulations of two potent 4-nitroimidazole (B12731) analogues with tyrosine kinase-3 showed that the complexes remained stable throughout the simulation, with both ligands undergoing similar conformational fluctuations. researchgate.net Such studies confirm that the interactions predicted by initial docking are maintained over time, reinforcing the credibility of the proposed binding mode.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling

In silico ADME prediction is a critical step in early-stage drug discovery, allowing for the evaluation of a compound's drug-like properties and potential pharmacokinetic profile without the need for immediate experimental testing. researchgate.net These predictions are based on a molecule's physicochemical properties.

A specific ADME profile for 4-Methyl-1-(4-nitrophenyl)-1H-imidazole has not been published. However, computational tools like SwissADME and preADMET are frequently used to evaluate related compounds. nih.govjaptronline.com These platforms assess parameters based on established criteria like Lipinski's Rule of Five, which predicts oral bioavailability. The rules state that a compound is more likely to be orally bioavailable if it has:

A molecular weight of ≤ 500 g/mol

A logP (octanol-water partition coefficient) of ≤ 5

≤ 5 hydrogen bond donors

≤ 10 hydrogen bond acceptors

For 4-Methyl-1-(4-nitrophenyl)-1H-imidazole (C₁₀H₉N₃O₂), the calculated molecular weight is approximately 203.2 g/mol , which is well within Lipinski's rule. Other parameters like logP, and hydrogen bond donor/acceptor counts would also be predicted to fall within acceptable ranges for drug-like molecules.

Studies on other novel imidazole and thiazole (B1198619) Schiff base derivatives have shown good predicted oral bioavailability. researchgate.netnih.gov For instance, in silico ADMET prediction of certain thiazole derivatives validated their potential for oral bioavailability and showed low probability of blood-brain barrier (BBB) permeability, which can be a desirable trait to avoid central nervous system side effects. researchgate.netresearchgate.net

Table 2: Predicted ADME/Physicochemical Properties for Imidazole-Based Compounds (General Findings) This table summarizes common ADME parameters and typical findings for related imidazole compounds, providing a predictive context for 4-Methyl-1-(4-nitrophenyl)-1H-imidazole.

| Property | Typical Predicted Value/Outcome for Analogues | Significance |

| Lipinski's Rule of Five | Generally compliant | High probability of oral bioavailability |

| GI Absorption | High to Moderate | Indicates good absorption from the gut |

| Blood-Brain Barrier (BBB) Permeability | Often predicted to be low/non-permeant | Reduced risk of CNS side effects |

| CYP450 Inhibition | Variable; some may inhibit specific isoforms (e.g., CYP3A4) | Potential for drug-drug interactions |

| Skin Permeability (log Kp) | Generally low | Poor absorption through the skin |

Crystallographic Analysis of 4-Methyl-1-(4-nitrophenyl)-1H-imidazole and Related Structures

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This information is invaluable for confirming chemical structure and understanding intermolecular interactions that govern crystal packing.

X-ray Diffraction for Solid-State Molecular Structure Elucidation

While the specific crystal structure of 4-Methyl-1-(4-nitrophenyl)-1H-imidazole is not available in the primary literature, the structure of the closely related isomer, 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole , has been determined by X-ray diffraction. researchgate.net The analysis of this related structure provides significant insight into the likely conformation and packing of the title compound.

In the crystal structure of 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole, the molecule consists of two main planar fragments: the imidazole ring and the nitrophenyl ring. researchgate.net These two rings are not coplanar but are tilted with respect to each other, forming a significant dihedral angle of 57.89 (7)°. researchgate.net The nitro groups are also twisted relative to their adjacent rings. researchgate.net

The crystal packing is primarily dictated by a network of weak C—H···O and C—H···N hydrogen bonds. researchgate.net Molecules first form centrosymmetric dimers through C—H···O interactions. These dimers are then linked into rows by C—H···N hydrogen bonds, which further connect via C—H···O interactions to form a two-dimensional network. researchgate.net This kind of structural analysis is crucial for understanding the solid-state properties of the material and provides a validated starting geometry for computational modeling.

Table 3: Crystallographic Data for 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole This table presents crystallographic data for a close structural isomer of the title compound.

| Parameter | Value | Citation |

| Chemical Formula | C₁₀H₈N₄O₄ | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pbca | researchgate.net |

| a (Å) | 8.0163 (3) | researchgate.net |

| b (Å) | 12.0089 (5) | researchgate.net |

| c (Å) | 22.0151 (9) | researchgate.net |

| V (ų) | 2119.2 (2) | researchgate.net |

| Z | 8 | researchgate.net |

| Temperature (K) | 100 (1) | researchgate.net |

| Dihedral Angle (Imidazole/Benzene) | 57.89 (7)° | researchgate.net |

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

Hydrogen Bonding: In the absence of strong hydrogen bond donors like O-H or N-H in the parent molecule, the dominant hydrogen bonds are of the weak C-H···O and C-H···N types. researchgate.net Crystal structure analyses of analogous compounds reveal that the oxygen atoms of the nitro group are common acceptors for hydrogen bonds from the C-H groups of the imidazole and phenyl rings of adjacent molecules. For instance, in the crystal structure of 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole, C-H···O and C-H···N hydrogen bonds are the primary forces determining the crystal packing, linking molecules into complex two-dimensional networks. researchgate.net These interactions can form centrosymmetric dimers and connect them into larger tapes or sheets. researchgate.netnih.gov The imidazole ring itself, being a five-membered heterocyclic molecule, can act as both a hydrogen bond donor and acceptor, contributing to these interaction networks. researchgate.netstanford.edu

π-Stacking: Aromatic systems like the imidazole and nitrophenyl rings facilitate π-π stacking interactions, which contribute significantly to crystal stability. This type of interaction involves the face-to-face or offset stacking of the aromatic rings, driven by attractive non-covalent forces. In related crystal structures, π–π stacking interactions with centroid–centroid distances around 3.5 Å have been observed, indicating a significant stabilizing effect. nih.gov The presence of the electron-withdrawing nitro group can also lead to nitro–π interactions, further stabilizing the crystal lattice. researchgate.net These stacking interactions, in conjunction with hydrogen bonds, create a robust three-dimensional framework. nih.govrsc.org

Conformational Analysis and Dihedral Angle Investigations

The three-dimensional structure of 4-Methyl-1-(4-nitrophenyl)-1H-imidazole is largely defined by the relative orientation of its constituent aromatic rings. This orientation is best described by the dihedral angle between the plane of the 4-methyl-1H-imidazole ring and the plane of the 4-nitrophenyl ring.

Crystallographic studies of closely related compounds provide insight into the likely conformation of the title compound. For 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole, the imidazole and nitrophenyl rings are significantly twisted relative to each other, with a reported dihedral angle of 57.89 (7)°. researchgate.net This substantial twist minimizes steric hindrance between the rings and their substituents. In contrast, other related structures, such as 1-(4-nitrophenyl)-1H-imidazol-3-ium chloride, exhibit a nearly coplanar arrangement with a much smaller dihedral angle of 4.59 (1)°. nih.gov For 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole, the dihedral angle between the benzene (B151609) and imidazole rings is 7.72 (5)°. nih.gov

This variability suggests that the exact dihedral angle in 4-Methyl-1-(4-nitrophenyl)-1H-imidazole is a sensitive balance of steric and electronic effects, influenced by the specific substitution pattern and the forces present in the crystal lattice. Furthermore, the nitro group itself is typically twisted out of the plane of the benzene ring by a small angle, often less than 10°. researchgate.net This slight rotation is a common feature in nitroaromatic compounds.

Advanced Spectroscopic Characterization Techniques for Synthesized Imidazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is an indispensable tool for the structural elucidation of imidazole derivatives, providing detailed information about the chemical environment of each hydrogen and carbon atom.

¹H NMR: The proton NMR spectrum of 4-Methyl-1-(4-nitrophenyl)-1H-imidazole is expected to show distinct signals for the protons on the imidazole and nitrophenyl rings, as well as the methyl group. Based on data from analogous compounds, the imidazole protons typically resonate in the range of δ 7.0-8.5 ppm. rsc.orgrsc.org The protons on the nitrophenyl group, being part of an electron-deficient ring system, are expected to appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The methyl protons would appear as a sharp singlet in the upfield region, typically around δ 2.3-2.5 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbon atoms of the imidazole ring are expected to resonate between δ 120-140 ppm. rsc.orgrsc.org The carbons of the nitrophenyl ring will also appear in the aromatic region, with the carbon atom attached to the nitro group (C-NO₂) being significantly deshielded. The methyl carbon will give a characteristic signal in the aliphatic region of the spectrum. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-Methyl-1-(4-nitrophenyl)-1H-imidazole

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Imidazole-CH | 7.0 - 8.5 | 120 - 140 |

| Nitrophenyl-CH | 7.5 - 8.5 | 120 - 130 |

| Imidazole-C (quaternary) | - | 135 - 145 |

| Nitrophenyl-C (quaternary) | - | 140 - 150 |

| Methyl-CH₃ | ~2.4 | ~21 |

Note: Predicted values are based on data from structurally similar compounds. rsc.orgrsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

MS: In electron ionization mass spectrometry (EI-MS), nitroimidazole derivatives typically show a strong molecular ion peak (M⁺). researchgate.net The fragmentation pattern is often characterized by the loss of the nitro group (NO₂) and other small neutral molecules like HCN. researchgate.net The mass spectra of related compounds like 1-methylimidazole (B24206) and other methylnitroimidazoles have been studied, revealing characteristic fragmentation pathways that help in identifying the structure. researchgate.netresearchgate.netnist.gov

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. For a compound with the formula C₁₀H₉N₃O₂, HRMS would be used to confirm this exact composition, distinguishing it from other isomers or compounds with the same nominal mass.

Table 2: Expected Mass Spectrometry Data for 4-Methyl-1-(4-nitrophenyl)-1H-imidazole

| Technique | Expected Observation | Significance |

|---|---|---|

| MS (EI) | Strong molecular ion (M⁺) peak | Confirms molecular weight |

| MS (EI) | Fragments corresponding to [M-NO₂]⁺, [M-HCN]⁺ | Elucidates fragmentation pathway |

| HRMS (ESI) | Precise m/z value for [M+H]⁺ | Confirms elemental composition |

Note: Data is inferred from general principles and analysis of related compounds. researchgate.netnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For 4-Methyl-1-(4-nitrophenyl)-1H-imidazole, the IR spectrum would be dominated by absorptions from the aromatic rings and the nitro group. The key expected vibrations include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹. rsc.org

C=N and C=C stretching: These vibrations from the imidazole and phenyl rings appear in the 1450-1600 cm⁻¹ region. rsc.orgresearchgate.net

Nitro (NO₂) group stretching: The nitro group exhibits two strong, characteristic stretching vibrations: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹. rsc.org

C-N stretching: Vibrations for the C-N bonds of the imidazole ring and the bond connecting the two rings.

Aliphatic C-H bending: From the methyl group, expected around 1380 cm⁻¹ and 1460 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for 4-Methyl-1-(4-nitrophenyl)-1H-imidazole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 |

| Aromatic C=C | Stretching | 1590 - 1610 |

| Imidazole C=N, C=C | Stretching | 1480 - 1550 |

| Nitro N=O | Asymmetric Stretching | 1500 - 1550 |

| Nitro N=O | Symmetric Stretching | 1330 - 1370 |

| Methyl C-H | Bending | ~1380, ~1460 |

Note: Ranges are based on data from structurally related nitroaromatic and imidazole compounds. rsc.orgresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Methyl-1-(4-nitrophenyl)-1H-imidazole |

| 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole |

| 1-(4-nitrophenyl)-1H-imidazol-3-ium chloride |

| 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole |

| 1-methylimidazole |

| 2-(4-Nitrophenyl)-1,4,5-triphenyl imidazole |

Future Research Directions and Translational Perspectives for 4 Methyl 1 4 Nitrophenyl 1h Imidazole

The imidazole (B134444) scaffold, a five-membered heterocyclic ring containing two nitrogen atoms, is a cornerstone in medicinal chemistry due to its presence in numerous naturally occurring molecules and FDA-approved drugs. nano-ntp.comnih.govnih.gov Its unique structure, featuring electron-rich nitrogen atoms, allows for a variety of interactions with biological targets through hydrogen bonding and other forces, making it a versatile building block for drug discovery. nih.govresearchgate.netnih.gov The compound 4-Methyl-1-(4-nitrophenyl)-1H-imidazole, which incorporates both the imidazole core and a nitroaromatic group, stands at the intersection of several promising areas of therapeutic research. This article explores the future research directions and translational potential for this specific compound, framed within the broader context of advancements in imidazole chemistry.

Q & A

Q. What are the primary synthetic routes for 4-Methyl-1-(4-nitrophenyl)-1H-imidazole, and how are reaction conditions optimized?